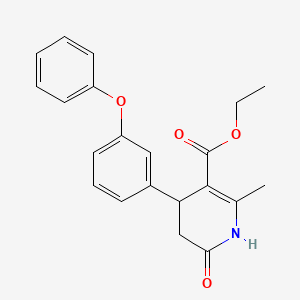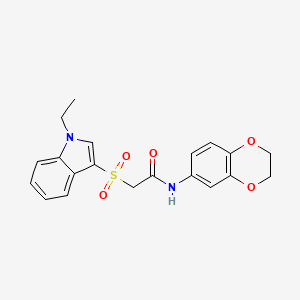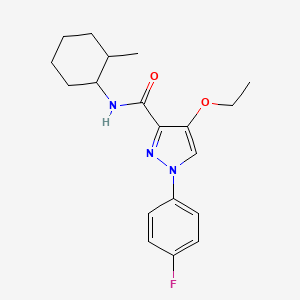![molecular formula C23H22ClFN4O2S B2610604 2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide CAS No. 1217665-52-5](/img/structure/B2610604.png)
2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C23H22ClFN4O2S and its molecular weight is 472.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
The compound of interest falls within the realm of complex organic molecules, which have been extensively explored for their synthesis methodologies and reactivity. For example, Shiau et al. (1989) described reactions of 2-aminothiobenzamide with isocyanates, leading to new syntheses of 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one and related compounds, showcasing the synthetic versatility of this chemical scaffold (Shiau, Chern, Tien, & Liu, 1989). This work highlights the potential synthetic pathways that could be adapted for synthesizing the compound .
Biological Activity
The class of quinazolinone derivatives, to which the target compound is related, has been subject to various studies to evaluate their biological activities. Zeng et al. (2016) synthesized arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone and evaluated their bioactivities, finding significant inhibitory effects on Ralstonia solanacearum and Gibberella zeae, indicating the potential antimicrobial and antifungal applications of these compounds (Zeng, Gao, Li, Wang, Yang, & Wu, 2016).
Antagonistic and Agonistic Activities
Compounds within this chemical space have also been explored for their receptor binding activities. For instance, Tenbrink et al. (1994) investigated imidazo[1,5-a]quinoxaline amides and carbamates, showcasing their binding affinity to the GABAA/benzodiazepine receptor, with a range of intrinsic efficacies. This suggests that the compound of interest could potentially be investigated for CNS-related therapeutic applications (Tenbrink, Im, Sethy, Tang, & Carter, 1994).
Antimicrobial and Antifungal Activities
The chemical framework of imidazo[1,2-c]quinazolin-5-yl derivatives has been associated with antimicrobial and antifungal properties. Desai, Vaghani, & Shihora (2013) synthesized novel fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs, showing significant in vitro antimicrobial activity against a range of pathogens, indicating the broad-spectrum potential of compounds within this class (Desai, Vaghani, & Shihora, 2013).
Antitumor Evaluation
Furthermore, compounds related to the target chemical have shown promise in antitumor evaluations. El-Azab et al. (2017) synthesized and assessed 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues for their in vitro antitumor activity, identifying several compounds with potent activities against various tumor cell lines (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).
Eigenschaften
IUPAC Name |
2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-chloro-2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O2S/c1-4-12(2)19-22(31)29-20(28-19)15-7-5-6-8-17(15)27-23(29)32-13(3)21(30)26-18-10-9-14(24)11-16(18)25/h5-13,19H,4H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEQFDJIGZXUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=C(C=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
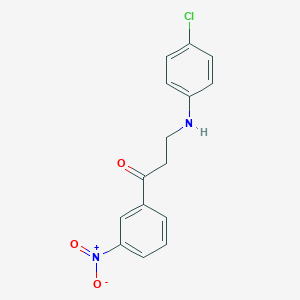
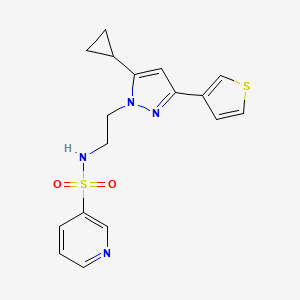
![Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate](/img/structure/B2610523.png)
![1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2610526.png)
![1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B2610528.png)
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2610529.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2610532.png)



![4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2610540.png)
